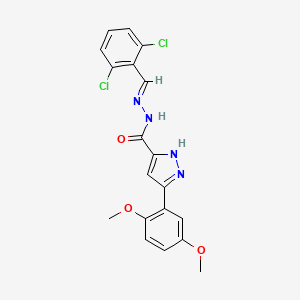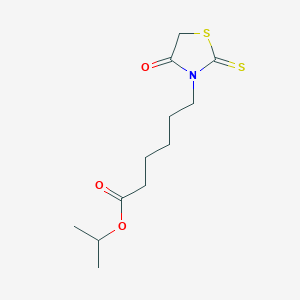![molecular formula C23H20N4O3 B11688568 2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)
2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 2-methylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the nitrophenyl group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in enzyme inhibition studies and as a probe to understand the mechanisms of various biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
4-nitrobenzimidazole: A derivative with a nitro group at the 4-position.
Uniqueness
2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-2-3-7-18(16)14-25-20-8-4-5-9-21(20)26(23(25)24)15-22(28)17-10-12-19(13-11-17)27(29)30/h2-13,24H,14-15H2,1H3 |
Clé InChI |
BYVFNXMEILMAAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11688491.png)
![(5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688496.png)
![Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate](/img/structure/B11688506.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688515.png)
![(3Z)-5-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11688521.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11688522.png)
![2-ethoxy-4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11688529.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688531.png)
![(2Z,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688532.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11688547.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11688555.png)


